VAChT Binding Affinity: Benzovesamicol vs. Vesamicol – Approximately 18-Fold Higher Affinity in Rat VAChT Assays
In a systematic SAR study of vesamicol analogs, benzovesamicol exhibited a VAChT Ki of 1.32 nM using competitive binding against (-)-[3H]vesamicol in rat VAChT-transfected PC12 cell membranes [1]. Under comparable assay conditions from the same research group, the parent compound (-)-vesamicol displayed a VAChT Ki of approximately 24.4 nM [2], indicating that benzovesamicol possesses roughly 18-fold higher binding affinity for VAChT than the prototypical vesamicol lead structure.
| Evidence Dimension | VAChT binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Benzovesamicol: Ki = 1.32 nM |
| Comparator Or Baseline | (-)-Vesamicol: Ki ≈ 24.4 nM |
| Quantified Difference | Approximately 18-fold higher affinity (benzovesamicol vs. vesamicol) |
| Conditions | Competitive radioligand binding assay using (-)-[3H]vesamicol; rat VAChT stably expressed in PC12 cell membranes (Barthel 2015, Eur J Med Chem; HZDR Struktur-Affinitäts-Studien) |
Why This Matters
An 18-fold affinity gain directly translates to higher specific binding signal in PET/SPECT imaging applications, enabling lower tracer doses and improved target-to-background ratios.
- [1] Barthel C, Sorger D, Deuther-Conrad W, et al. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter – A critical examination of the lead structure. Eur J Med Chem. 2015;100:50-67. View Source
- [2] Barthel C, Wenzel B, Sorger D, et al. Struktur-Affinitäts-Studien zu VAChT-Liganden: Synthese und In-Vitro-Bindung neuer Vesamicolanaloga. HZDR Publication Database. (-)-Vesamicol Ki = 24.4 ± 4.4 nM reported for rat VAChT-PC12. View Source
